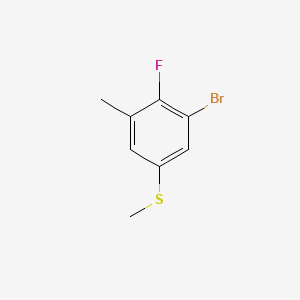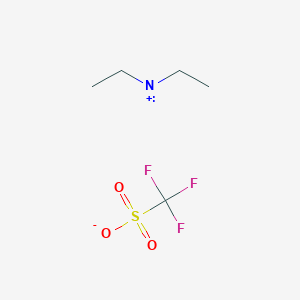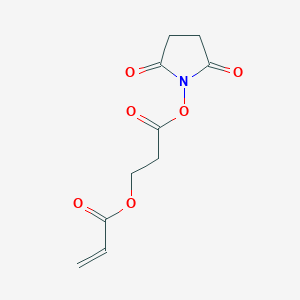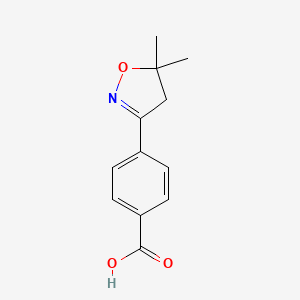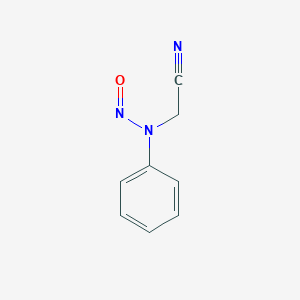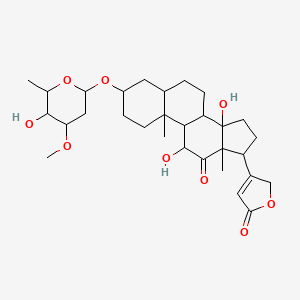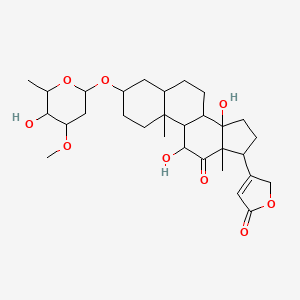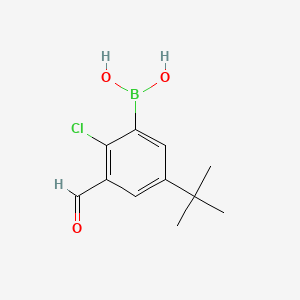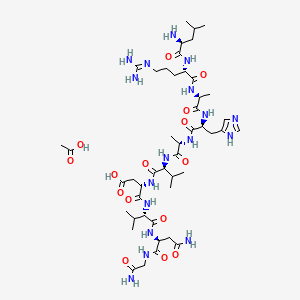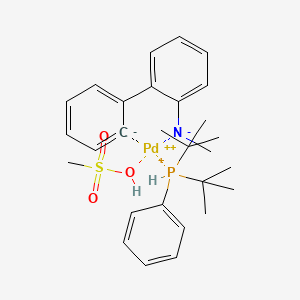![molecular formula C30H18N4O2 B14757282 18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene CAS No. 241-80-5](/img/structure/B14757282.png)
18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,36-dioxa-4,14,22,32-tetrazanonacyclo[1915003,1905,1707,1508,13023,35025,33It is widely used as a violet pigment in various applications due to its excellent color strength, stability, and resistance to solvents and chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pigment Violet 23 is synthesized through the condensation of chloranil and 3-amino-N-ethylcarbazole. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the dioxazine ring structure .
Industrial Production Methods
In industrial settings, the production of Pigment Violet 23 involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the pigment. The final product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the desired pigment quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pigment Violet 23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the electronic structure of the pigment, affecting its color properties.
Substitution: Substitution reactions involving the replacement of functional groups can alter the chemical and physical properties of the pigment.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Pigment Violet 23 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in colorimetric analysis and as a tracer in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of paints, inks, plastics, and textiles due to its excellent color properties and stability
Mécanisme D'action
The mechanism of action of Pigment Violet 23 involves its interaction with light and other molecules. The dioxazine ring structure allows for strong absorption of visible light, resulting in its characteristic violet color. The compound’s stability and resistance to chemical degradation are attributed to its rigid molecular structure and the presence of electron-withdrawing groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pigment Violet 27: Another dioxazine-based pigment with similar color properties but different chemical stability.
Pigment Violet 29: Known for its high heat stability and resistance to solvents, making it suitable for high-performance applications.
Pigment Violet 19: A quinacridone-based pigment with excellent lightfastness and weather resistance.
Uniqueness
Pigment Violet 23 stands out due to its exceptional color strength, stability, and versatility in various applications. Its unique dioxazine ring structure provides superior resistance to solvents, chemicals, and environmental factors, making it a preferred choice in many industries .
Propriétés
Numéro CAS |
241-80-5 |
|---|---|
Formule moléculaire |
C30H18N4O2 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene |
InChI |
InChI=1S/C30H18N4O2/c1-3-7-19-15(5-1)17-9-23-27(11-21(17)31-19)35-29-14-26-30(13-25(29)33-23)36-28-12-22-18(10-24(28)34-26)16-6-2-4-8-20(16)32-22/h1-14,31-34H |
Clé InChI |
HPRQSUXCCOBYSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)OC5=CC6=C(C=C5N4)OC7=C(N6)C=C8C9=CC=CC=C9NC8=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


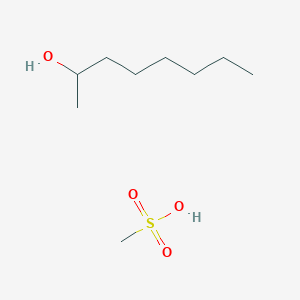
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
